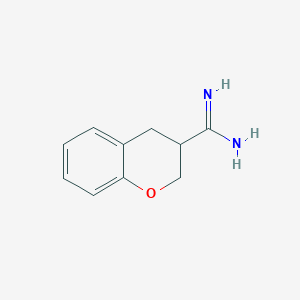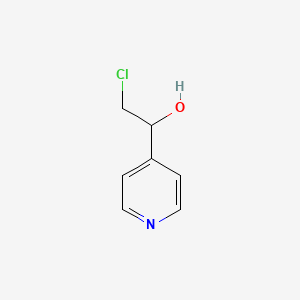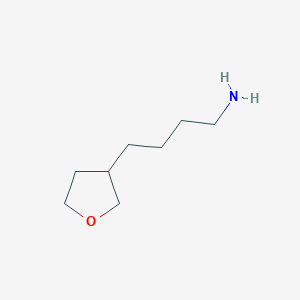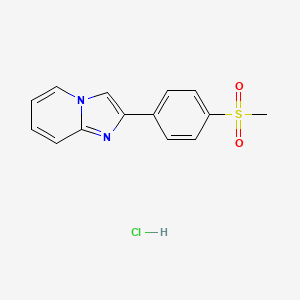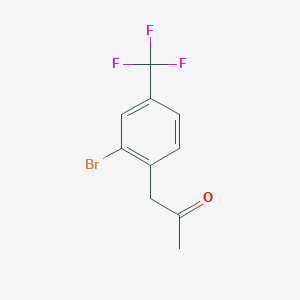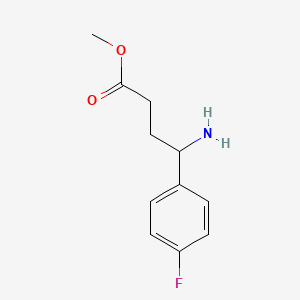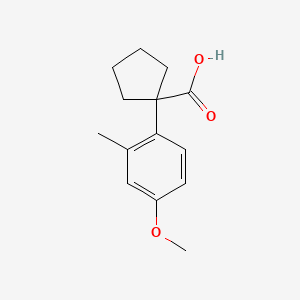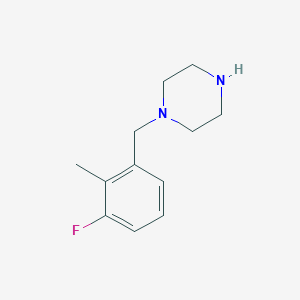
1-(3-Fluoro-2-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-2-methylbenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the benzyl ring, which is further connected to a piperazine moiety.
Métodos De Preparación
The synthesis of 1-(3-Fluoro-2-methylbenzyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and can yield high purity products. Another method includes the Ugi reaction, which is a multi-component reaction that allows for the formation of piperazine derivatives in a single step. Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve large-scale production efficiently .
Análisis De Reacciones Químicas
1-(3-Fluoro-2-methylbenzyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-Fluoro-2-methylbenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference material in forensic laboratories.
Biology: The compound is studied for its potential effects on the central and autonomic nervous systems, blood pressure, and smooth muscle function.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the treatment of parasitic infections and as potential drug candidates for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-2-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmission and the paralysis of parasites. This mechanism is particularly useful in the treatment of parasitic infections. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological effects .
Comparación Con Compuestos Similares
1-(3-Fluoro-2-methylbenzyl)piperazine can be compared with other similar piperazine derivatives, such as:
3-Methylbenzylpiperazine: This compound lacks the fluorine atom and has different pharmacological properties.
1-Benzylpiperazine: Known for its stimulant effects, it differs in the substitution pattern on the benzyl ring.
1-(4-Fluorobenzyl)piperazine: Similar in structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H17FN2 |
|---|---|
Peso molecular |
208.27 g/mol |
Nombre IUPAC |
1-[(3-fluoro-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-11(3-2-4-12(10)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
Clave InChI |
JVDOHFGABPNEGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1F)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



